3-(4-Bromophenyl)-6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole
Overview
Description
Preparation Methods
The synthesis of FSEN1 involves several steps, including the identification of structurally diverse small molecule inhibitors of FSP1. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods for FSEN1 are still under development, but they generally involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
FSEN1 undergoes several types of chemical reactions, including:
Oxidation: FSEN1 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: FSEN1 can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
FSEN1 has a wide range of scientific research applications, including:
Chemistry: FSEN1 is used as a tool to study the mechanisms of ferroptosis and to develop new ferroptosis inducers.
Biology: The compound is used to investigate the role of ferroptosis in various biological processes, including cell death and survival.
Medicine: FSEN1 has potential therapeutic applications in cancer treatment, as it can sensitize cancer cells to ferroptosis and enhance the efficacy of existing treatments.
Industry: FSEN1 is being explored for its potential use in industrial applications, such as the development of new drugs and therapeutic agents
Mechanism of Action
FSEN1 exerts its effects by inhibiting ferroptosis suppressor protein 1 (FSP1), a coenzyme Q oxidoreductase that suppresses ferroptosis by generating the antioxidant form of coenzyme Q10 (CoQ). By inhibiting FSP1, FSEN1 increases the sensitivity of cancer cells to ferroptosis, leading to cell death. The molecular targets and pathways involved in this process include the interaction of FSEN1 with FSP1 and the subsequent disruption of CoQ production .
Comparison with Similar Compounds
FSEN1 is unique among FSP1 inhibitors due to its potent and selective inhibition of FSP1. Similar compounds include other FSP1 inhibitors that have been identified through chemical screens, but FSEN1 stands out for its ability to synergize with other ferroptosis inducers and enhance their efficacy. Some similar compounds include:
GPX4 inhibitors: These compounds inhibit glutathione peroxidase 4 and induce ferroptosis.
Endoperoxide-based ferroptosis inducers: These molecules induce ferroptosis through the generation of reactive oxygen species
FSEN1’s unique properties make it a valuable tool in the study and treatment of cancer, offering new avenues for therapeutic development.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5OS/c1-29-19-8-6-18(7-9-19)27-12-10-26(11-13-27)14-20-15-28-21(24-25-22(28)30-20)16-2-4-17(23)5-3-16/h2-9,15H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXIXBKKDUNARN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CN4C(=NN=C4S3)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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